molecular formula C15H25NO6 B1425910 cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester CAS No. 1360547-54-1

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Cat. No. B1425910
M. Wt: 315.36 g/mol
InChI Key: QVFYELHUZMOHPV-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound has been used as a starting material in the synthesis of various derivatives, including those with anti-anxiety effects in pharmacological models. For example, derivatives of 2,3,5,6,7,7a-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-5-carboxylic acids were synthesized starting from the diethyl ester of 2,5-pyrrolidine dicarboxylic acid (Fontanella et al., 1984).

  • Chemoenzymatic Preparation : The compound is used in chemoenzymatic preparation processes, particularly in the synthesis of metalloproteinase inhibitors. The (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid are key intermediates in this process (Iding et al., 2003).

  • Stereochemistry in Carbapenams : The compound has been utilized in the stereochemical analysis and synthesis of carbapenam-3-carboxylic acid methyl esters, confirming the stereochemistry of certain carbapenams isolated from strains of Serratia and Erwinia species (Avenoza et al., 2003).

  • Conformational Analysis in Peptides : The compound plays a role in the conformational analysis of peptides, particularly related to the proline pyrrolidine ring. Its derivatives have been synthesized for studying the structural and conformational aspects of these rings (Koskinen et al., 2005).

Synthetic Applications

  • Regioselective and Stereoselective Reactions : The compound is used in copper(I)-promoted allylation and conjugate addition reactions, providing insights into the regioselective and stereoselective synthesis of various organic compounds (Coldham & Leonori, 2010).

  • Synthesis of Multifunctionalized Constrained Derivatives : It serves as a starting point for the synthesis of multifunctionalized constrained derivatives, useful in the development of complex organic molecules (Coursindel et al., 2011).

  • Preparation of 3-Acyltetramic Acids : The compound is involved in the synthesis of 3-acyltetramic acids, which are important in various chemical processes (Jones et al., 1990).

  • Synthesis of Marine Natural Products : It has been used in the synthesis of marine natural products, such as pyrrolidine-2,5-dicarboxylic acid, demonstrating its versatility in organic synthesis (Sunilkumar et al., 2003).

Safety And Hazards

The safety of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester in scientific experiments is an important consideration. It has been reported to exhibit low toxicity, and its LD50 value in rats has been found to be greater than 2000 mg/kg1.


Future Directions

The development of more efficient and scalable synthetic methodologies for cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester could be a potential future direction1.


Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, it would be beneficial to refer to specific scientific literature or databases.


properties

IUPAC Name

1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYELHUZMOHPV-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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